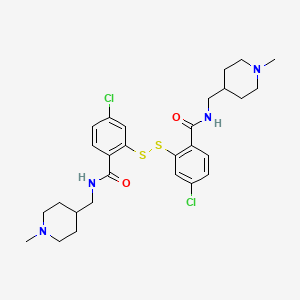

2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiobis group, a chloro-substituted benzamide, and a piperidyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide through the reaction of 4-chlorobenzoyl chloride with N-((1-methyl-4-piperidyl)methyl)amine under basic conditions.

Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzoyl chloride), to introduce the dithiobis linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) undergoes various chemical reactions, including:

Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the dithiobis linkage, yielding thiol derivatives.

Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted benzamides with various functional groups.

Applications De Recherche Scientifique

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) involves its interaction with molecular targets such as enzymes or receptors. The dithiobis group can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The chloro-substituted benzamide moiety may also interact with specific binding sites, modulating biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Dithiobis(benzamide): Lacks the chloro and piperidyl groups, resulting in different reactivity and applications.

4-Chloro-N-((1-methyl-4-piperidyl)methyl)benzamide: Does not contain the dithiobis linkage, affecting its chemical properties and biological activity.

Uniqueness

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is unique due to the combination of its dithiobis group, chloro-substituted benzamide, and piperidyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Activité Biologique

2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide), commonly referred to as Dithiobis, is a compound with significant biological activity. Its structure incorporates a dithiobis moiety and a piperidine derivative, suggesting potential interactions with biological systems, particularly in pharmacological contexts.

- Chemical Formula : C28H36Cl2N4O2S2

- Molecular Weight : 595.65 g/mol

- CAS Number : 67342-59-0

- EINECS Number : 266-654-6

The biological activity of Dithiobis is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to participate in redox reactions, potentially influencing oxidative stress pathways.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Dithiobis | TBD | TBD |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Dithiobis. Preliminary results suggest that while the compound exhibits antimicrobial properties, it may also exhibit cytotoxic effects on certain cell lines. Further investigation is needed to determine the therapeutic index.

Study 1: Antimycobacterial Activity

A study focusing on the antimycobacterial activity of related compounds indicated that modifications in the benzamide structure significantly influenced activity against Mycobacterium tuberculosis. The presence of electron-withdrawing groups was found to enhance efficacy .

Study 2: Enzyme Inhibition

Another important aspect of Dithiobis's biological activity is its potential as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications against various diseases .

Research Findings

Recent studies have highlighted the potential of Dithiobis in drug development. For example:

- Inhibition of Enzymatic Activity : Compounds similar to Dithiobis have been reported to inhibit farnesyl diphosphate synthase, an enzyme crucial for lipid biosynthesis in pathogens .

- Selectivity and Potency : The selectivity profile of Dithiobis derivatives has been evaluated against various biological targets, showing promise for further development as selective inhibitors .

Propriétés

Numéro CAS |

67342-59-0 |

|---|---|

Formule moléculaire |

C28H36Cl2N4O2S2 |

Poids moléculaire |

595.6 g/mol |

Nom IUPAC |

4-chloro-2-[[5-chloro-2-[(1-methylpiperidin-4-yl)methylcarbamoyl]phenyl]disulfanyl]-N-[(1-methylpiperidin-4-yl)methyl]benzamide |

InChI |

InChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36) |

Clé InChI |

SCVDJMXAAVCHHF-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.